CAY10681
Overview
Description
Preparation Methods
The synthesis of CAY10681 involves multiple steps, starting with the preparation of the pyrrolo[3,4-c]pyrazole core structure. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
CAY10681 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CAY10681 has several scientific research applications, particularly in the fields of:
Chemistry: It is used as a tool compound to study the interaction between p53 and MDM2, as well as NF-κB signaling pathways.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying cancer cell proliferation and apoptosis.
Medicine: The compound’s ability to inhibit tumor growth makes it a potential candidate for developing new cancer therapies.
Mechanism of Action
CAY10681 exerts its effects by binding to MDM2, thereby reducing MDM2-mediated turnover of p53 . This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits the phosphorylation of IκBα, reducing the nuclear accumulation of p65 and thereby inhibiting NF-κB signaling . These combined actions contribute to the compound’s ability to block cancer cell proliferation .
Comparison with Similar Compounds
CAY10681 is unique in its dual modulation of p53-MDM2 interaction and NF-κB signaling. Similar compounds include:
Nutlin-3: A small molecule inhibitor of the p53-MDM2 interaction, but it does not affect NF-κB signaling.
BAY 11-7082: An inhibitor of NF-κB signaling, but it does not modulate the p53-MDM2 interaction.
MI-773: Another p53-MDM2 interaction inhibitor with no effect on NF-κB signaling.
The uniqueness of this compound lies in its ability to simultaneously target both p53-MDM2 interaction and NF-κB signaling, making it a valuable tool in cancer research .
Biological Activity
CAY10681 is a novel compound recognized for its dual role as a modulator of the p53-MDM2 interaction, which is critical in cancer biology. The p53 protein functions as a tumor suppressor, and its inactivation is commonly associated with increased cancer progression. This compound has emerged as a potential therapeutic agent due to its ability to influence apoptotic pathways and modulate cellular responses in various cancer models.
This compound primarily acts by disrupting the interaction between p53 and MDM2, a negative regulator of p53. This disruption leads to the stabilization and activation of p53, promoting apoptosis in tumor cells. The compound's mechanism can be summarized as follows:
- Inhibition of MDM2 : By inhibiting MDM2, this compound prevents the ubiquitination and degradation of p53.
- Activation of Apoptosis : Stabilized p53 can induce the expression of pro-apoptotic genes, leading to increased apoptosis in cancer cells.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Tumor Growth Inhibition : In vivo studies using A549 xenografts (human lung adenocarcinoma) in nude mice demonstrated that this compound significantly inhibits tumor growth, suggesting its potential as an anti-cancer agent .
- Oral Bioavailability : this compound exhibits excellent oral bioavailability, making it suitable for further clinical development .
- Dual Modulation : The compound not only inhibits MDM2 but also modulates other pathways associated with cancer progression, including NF-κB signaling, which is often upregulated in tumors with p53 mutations .
Data Table: Efficacy of this compound
Study Type | Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Mechanism |
---|---|---|---|---|
In Vivo | A549 Xenograft | 50 | 75 | MDM2 inhibition, p53 activation |
In Vitro | Various Cancer Lines | 10 | 60 | Apoptosis induction |
Pharmacokinetics | Oral Administration | - | High Bioavailability | Enhanced systemic exposure |
Case Study 1: Lung Cancer Model
In a controlled study involving A549 xenografts, mice treated with this compound showed a marked reduction in tumor size compared to controls. The study reported:
- Dosage : Mice received 50 mg/kg of this compound daily.
- Outcome : Tumor size was reduced by approximately 75% after three weeks of treatment.
- Mechanistic Insights : Analysis revealed increased levels of active p53 and downstream apoptotic markers such as cleaved caspase-3.
Case Study 2: Breast Cancer Cell Lines
Another study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231):
- Dosage : Cells were treated with varying concentrations (1–10 µM).
- Results : Significant induction of apoptosis was observed at concentrations above 5 µM, correlating with enhanced p53 activity.
- : These findings support the hypothesis that this compound can effectively target breast cancer cells through p53 modulation.
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXBRCFEDOCBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.